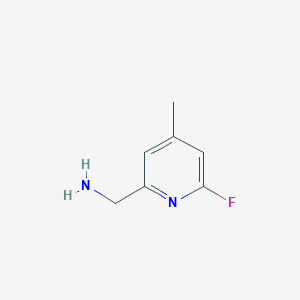![molecular formula C9H9ClF3N B13539511 (1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine” is a chiral organic compound with the following structural formula:
This compound
It contains a chloro-substituted phenyl ring and an amino group attached to an ethyl backbone. This compound exhibits interesting properties due to its unique substitution pattern.
Métodos De Preparación
Synthetic Routes:
-
Direct Synthesis
- The compound can be synthesized directly by reacting 2-chloro-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source.
- Reaction conditions typically involve refluxing the aldehyde with the amine in an appropriate solvent (e.g., ethanol or methanol).
-
Reductive Amination
- Another method involves reductive amination of 2-chloro-5-(trifluoromethyl)benzaldehyde using a reducing agent (e.g., sodium borohydride) and an amine.
- This approach yields the desired amine product.
Industrial Production:
- Industrial-scale production methods may vary, but the direct synthesis or reductive amination routes are commonly employed.
Análisis De Reacciones Químicas
Reactions:
-
Substitution Reactions
- The compound can undergo nucleophilic substitution reactions at the chloro group.
- Common reagents include amines, thiols, and other nucleophiles.
- Major products include various substituted derivatives of the compound.
-
Oxidation and Reduction
- The trifluoromethyl group can participate in oxidation or reduction reactions.
- For example, oxidative cleavage of the C–CF₃ bond can yield useful intermediates.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- The compound’s unique structure makes it a potential lead for drug development.
- Researchers explore its pharmacological properties, such as receptor binding and enzyme inhibition.
-
Organocatalysis
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific application.
- In drug development, it may interact with specific receptors or enzymes, modulating biological processes.
Comparación Con Compuestos Similares
- Both compounds share the 3,5-bis(trifluoromethyl)phenyl motif, which contributes to their catalytic properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: (Schreiner’s thiourea) is a related compound used as an H-bond organocatalyst.
Propiedades
Fórmula molecular |
C9H9ClF3N |
|---|---|
Peso molecular |
223.62 g/mol |
Nombre IUPAC |
(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m0/s1 |
Clave InChI |
YJWDXKUMDAATTM-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
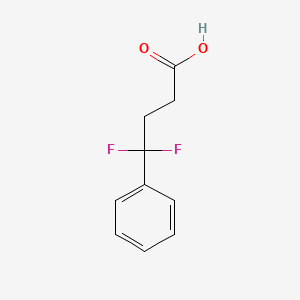
![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)

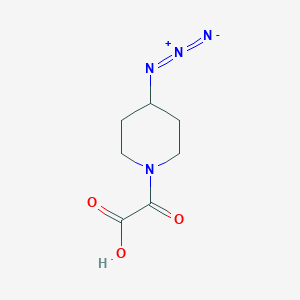
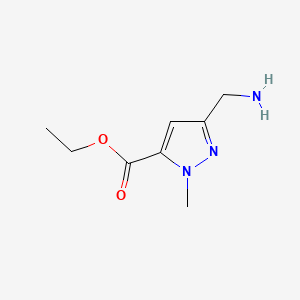
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)

![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
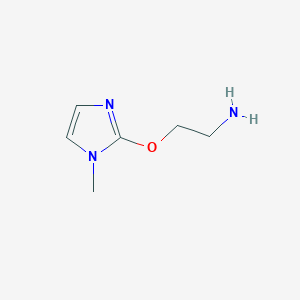
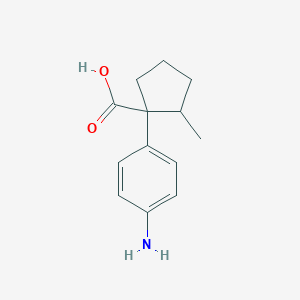
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
